molecular formula C9H6BrFN2 B8233999 5-Bromo-6-fluoroisoquinolin-3-amine

5-Bromo-6-fluoroisoquinolin-3-amine

Cat. No.: B8233999
M. Wt: 241.06 g/mol
InChI Key: XACYGKVWEMFPOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoroisoquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern on the isoquinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry are increasingly being applied to the synthesis of such compounds. This includes the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoroisoquinolin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

5-Bromo-6-fluoroisoquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroisoquinolin-3-amine is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, making the compound valuable for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoroisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or receptor ligands .

Properties

IUPAC Name

5-bromo-6-fluoroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-9-6-3-8(12)13-4-5(6)1-2-7(9)11/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACYGKVWEMFPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.